![molecular formula C15H16N6OS B2802107 2-((3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫基)-N-(对甲苯)乙酰胺 CAS No. 1058238-74-6](/img/structure/B2802107.png)
2-((3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫基)-N-(对甲苯)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves several steps including pyrimidine ring closure, nitration, chlorination, amination, hydrogenation, and diazotization . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The exact structure of the specific compound would require further analysis.Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, the reaction with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation .科学研究应用
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors . These inhibitors play a crucial role in epigenetic regulation and have potential therapeutic applications in cancer treatment.
- Quantitative structure–activity relationship (QSAR) studies have explored the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These investigations help predict the compound’s efficacy against gastric cancer .
- The c-Met receptor tyrosine kinase is a promising “druggable” target. Compounds like our acetamide derivative have been studied for their inhibitory effects on c-Met, which is implicated in cancer progression and metastasis .
- A practical flow synthesis of 1,2,3-triazoles, including [1,2,3]triazolo[4,5-d]pyrimidines, has been established. Continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst enable efficient synthesis of these compounds .
LSD1 Inhibition
Anti-Gastric Cancer Effect
c-Met Receptor Tyrosine Kinase Targeting
Flow Synthesis of 1,2,3-Triazoles
作用机制
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor has been extensively investigated in basic and preclinical research and is now known to be a “druggable” target .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .
Biochemical Pathways
The compound affects the lysine methylation pathway . The c-Met receptor tyrosine kinase plays a pivotal role in regulating this pathway . Aberrant overexpression of LSD1, which is involved in this pathway, has been reported to be involved in the progression of certain human malignant tumors .
Result of Action
When cells are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain cancers.
未来方向
属性
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-3-21-14-13(19-20-21)15(17-9-16-14)23-8-12(22)18-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNVIMAPTQKVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。